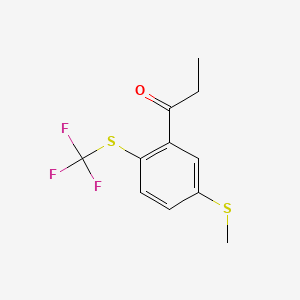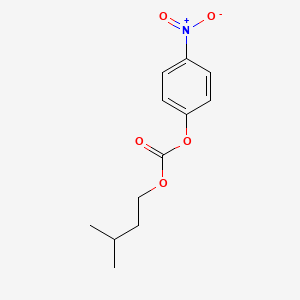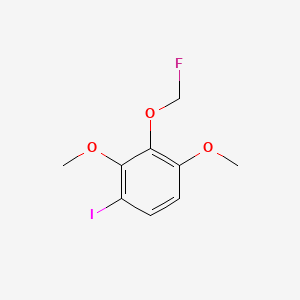
(S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a phenyl ring, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-(hydroxymethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through amination reactions, often using reagents like ammonia or amines.
Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolution agents to obtain the desired enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4, LiAlH4
Substitution: HNO3, H2SO4, Cl2, Br2
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学的研究の応用
(S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of (S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and hydroxymethyl groups facilitate binding to active sites, influencing biochemical pathways and cellular processes. The phenyl ring enhances its hydrophobic interactions, contributing to its overall efficacy.
類似化合物との比較
Similar Compounds
®-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride: The enantiomer of the compound with different chiral properties.
2-Amino-2-(2-(hydroxymethyl)phenyl)ethanol: The free base form without the hydrochloride salt.
2-(Hydroxymethyl)phenylalanine: An amino acid derivative with a similar structure.
Uniqueness
(S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound for various applications.
特性
分子式 |
C9H14ClNO2 |
|---|---|
分子量 |
203.66 g/mol |
IUPAC名 |
(2S)-2-amino-2-[2-(hydroxymethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c10-9(6-12)8-4-2-1-3-7(8)5-11;/h1-4,9,11-12H,5-6,10H2;1H/t9-;/m1./s1 |
InChIキー |
VBAUGTIQPSQWNQ-SBSPUUFOSA-N |
異性体SMILES |
C1=CC=C(C(=C1)CO)[C@@H](CO)N.Cl |
正規SMILES |
C1=CC=C(C(=C1)CO)C(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















